molecular formula C13H11Cl2NO3S B11052676 2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide CAS No. 915372-80-4

2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide

Cat. No. B11052676
CAS RN: 915372-80-4
M. Wt: 332.2 g/mol
InChI Key: SAZDQFRTNQGLQX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a hydroxyphenyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 2-hydroxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,5-dichlorobenzenesulfonyl chloride is reacted with 2-hydroxyaniline in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide
  • 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-hydroxyphenyl)benzamide

Uniqueness

2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

properties

CAS RN

915372-80-4

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-16(11-4-2-3-5-12(11)17)20(18,19)13-8-9(14)6-7-10(13)15/h2-8,17H,1H3

InChI Key

SAZDQFRTNQGLQX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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